Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl-

Description

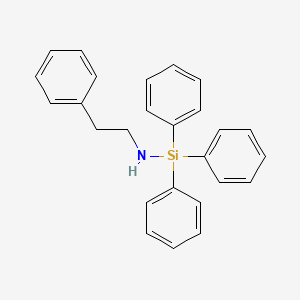

Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- (CAS 10433-33-7) is a silicon-containing amine derivative with the molecular formula C11H19NSi (trimethyl variant) and C27H27NSi (triphenyl variant) . Its structure comprises a silicon atom bonded to three phenyl groups (1,1,1-triphenyl substitution) and an amine group substituted with a 2-phenylethyl chain. This compound belongs to the silanamine family, characterized by silicon-nitrogen bonds, which confer unique steric and electronic properties compared to traditional carbon-based amines. Silanamines are utilized in organic synthesis, catalysis, and materials science due to their ability to stabilize reactive intermediates and modify surface properties .

Properties

CAS No. |

80930-69-4 |

|---|---|

Molecular Formula |

C26H25NSi |

Molecular Weight |

379.6 g/mol |

IUPAC Name |

2-phenyl-N-triphenylsilylethanamine |

InChI |

InChI=1S/C26H25NSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2 |

InChI Key |

QMAKNIPNYWSYCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The most direct and commonly reported method for synthesizing Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is the direct amination of triphenylsilane with 2-phenylethylamine:

$$

\text{(C}6\text{H}5)3\text{SiH} + \text{H}2\text{NCH}2\text{CH}2\text{C}6\text{H}5 \rightarrow \text{(C}6\text{H}5)3\text{Si–NHCH}2\text{CH}2\text{C}6\text{H}_5

$$

This reaction typically requires controlled conditions such as:

- Catalysts: Transition metal complexes or acid/base catalysts to facilitate Si–H activation and amine substitution.

- Solvents: Aprotic solvents like tetrahydrofuran (THF) or toluene to dissolve reactants and control reaction kinetics.

- Temperature: Moderate heating (often 50–80 °C) to promote reaction without decomposing sensitive groups.

- Reaction Time: Several hours to ensure complete conversion.

Mechanistic Insights

The mechanism involves nucleophilic attack by the amine nitrogen on the silicon center, displacing a hydride or hydrogen atom. The polar Si–N bond formation is favored by the electron-rich amine and the electrophilic silicon atom in triphenylsilane.

Yield and Purity

- Yields typically range from 70% to 90%, depending on catalyst and reaction optimization.

- Purification is achieved by recrystallization or chromatographic techniques to remove unreacted amine or silane impurities.

Precursor Synthesis: Preparation of Triphenylsilane

Since triphenylsilane is a key starting material, its preparation is critical for the overall synthesis.

Industrial Preparation of Triphenylsilane

Triphenylsilane is commonly prepared via the reaction of triphenylchlorosilane with hydride sources or by Grignard reactions involving chlorosilanes and phenylmagnesium chloride:

$$

\text{(C}6\text{H}5)3\text{SiCl} + \text{H}2 \rightarrow \text{(C}6\text{H}5)_3\text{SiH} + \text{HCl}

$$

Alternatively, triphenylchlorosilane is synthesized by reacting diphenyldichlorosilane or phenyltrichlorosilane with phenylmagnesium chloride (Grignard reagent) in a THF/toluene solvent mixture, followed by hydrolysis to yield triphenylsilanol, which can be converted to triphenylsilane.

Example Data from Industrial Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard reaction | Diphenyldichlorosilane + PhMgCl, THF/toluene, 60–70 °C | 85–94 | 98–99 |

| Hydrolysis to triphenylsilanol | Water treatment, solvent separation | 85–94 | 98–99 |

| Reduction to triphenylsilane | Hydride source (e.g., LiAlH4) | 80–90 | >98 |

This multi-step process ensures high purity triphenylsilane suitable for subsequent amination.

Alternative Synthetic Routes and Catalytic Systems

Catalytic Amination Using Transition Metals

Some research indicates the use of transition metal catalysts (e.g., platinum, rhodium complexes) to activate the Si–H bond in triphenylsilane, enhancing the nucleophilic substitution by 2-phenylethylamine. This method can improve reaction rates and selectivity.

Solvent and Temperature Optimization

- Solvent polarity affects the reaction kinetics; mixtures of THF and toluene in varying ratios (1:3 to 3:1) have been shown to optimize yields.

- Temperature control is critical to avoid side reactions or decomposition of sensitive amine groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct amination | Triphenylsilane + 2-phenylethylamine | 50–80 °C, aprotic solvent, catalyst | 70–90 | Most straightforward, widely used |

| Catalytic amination | Same as above + transition metal catalyst | Moderate heating, optimized solvent | 80–90 | Enhanced rate and selectivity |

| Precursor synthesis (triphenylsilane) | Diphenyldichlorosilane + PhMgCl + hydrolysis | THF/toluene, 60–70 °C | 85–94 | Industrial scale, high purity precursor |

Research Findings and Practical Considerations

- The bulky triphenyl groups on silicon provide steric hindrance, which can slow the amination reaction; thus, catalyst choice and reaction conditions are crucial.

- The nitrogen atom in 2-phenylethylamine acts as a nucleophile attacking the silicon center, forming a stable Si–N bond.

- Purification techniques such as recrystallization and chromatography are essential to isolate the product with high purity.

- Kinetic studies suggest that solvent polarity and temperature significantly influence the reaction rate constants.

- The compound’s stability under various conditions makes it suitable for further chemical transformations and applications in materials science.

Chemical Reactions Analysis

Types of Reactions: Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of silanol derivatives.

Reduction: Reduction reactions can modify the phenylethyl group or the phenyl rings.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Drug Delivery Systems

Research indicates that Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- may have promising applications in drug delivery due to its structural properties. The silicon atom's capacity to form stable complexes can influence the reactivity and stability of the compound in biological environments. Studies are ongoing to explore how this compound can enhance the efficacy of drug delivery systems by improving the solubility and bioavailability of therapeutic agents.

Biomaterials Development

The unique properties of Silanamine make it suitable for developing silicon-based biomaterials. Its compatibility with biological tissues and potential for functionalization allows for innovations in medical implants and devices. The compound's ability to interact with various molecular targets is crucial for understanding its biological potential and applications in regenerative medicine .

Materials Science

In materials science, Silanamine can be utilized as a precursor for synthesizing novel materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve adhesion and durability in coatings and composites. Research has shown that silanes can modify surface characteristics of materials, making them more hydrophobic or hydrophilic depending on the application .

Case Study 1: Drug Delivery Enhancement

A study investigated the use of Silanamine derivatives in enhancing the solubility of poorly soluble drugs. The results demonstrated that incorporating Silanamine into drug formulations significantly improved solubility and bioavailability compared to traditional methods. This finding supports the compound's potential as a key player in pharmaceutical applications.

Case Study 2: Development of Biomaterials

In another study focused on tissue engineering, Silanamine was used to create a silicon-based scaffold that promoted cell adhesion and proliferation. The scaffold demonstrated excellent biocompatibility and mechanical strength, making it a promising candidate for bone regeneration applications. Researchers noted that the unique chemical structure of Silanamine contributed to its effectiveness as a biomaterial .

Data Tables

Mechanism of Action

The mechanism of action of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The phenylethyl group can interact with various receptors or enzymes, while the silicon atom can form stable bonds with other elements, enhancing the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and similarities:

Key Observations:

Electronic Effects : The phenyl groups on silicon withdraw electron density via σ-induction, polarizing the Si–N bond and increasing its susceptibility to hydrolysis compared to methyl-substituted silanamines .

Nitrogen Substituents : The 2-phenylethyl group on nitrogen in the target compound provides a bulky aromatic moiety, which may influence solubility and catalytic activity compared to smaller alkyl or silyl groups .

Spectroscopic and Physical Properties

- Mass Spectrometry : The target compound (C27H27NSi) shows a molecular ion peak at m/z 393.2, with fragmentation patterns dominated by phenyl group losses .

- Collision Cross-Section : Predicted collision cross-sections for the triphenyl variant are ~20% larger than methyl-substituted analogs, reflecting increased steric bulk .

Biological Activity

Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- is characterized by its triphenylsilyl group and a phenethyl moiety. The chemical structure can be represented as follows:

This compound exhibits properties typical of silanes, including the ability to form covalent bonds with various biological molecules.

The biological activity of silanamine compounds often involves:

- Inhibition of Enzymatic Activity : Silanamines have been shown to inhibit certain enzymes that play critical roles in cellular signaling pathways.

- Antioxidant Properties : Some studies suggest that silanamines may exhibit antioxidant activity by scavenging free radicals.

- Modulation of Cell Signaling : These compounds can interact with cell membrane receptors, influencing various signaling pathways.

Biological Activity Overview

The biological activities of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- include:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against specific bacterial strains. |

| Cytotoxicity | Shows potential in inducing apoptosis in cancer cell lines. |

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that silanamine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents . -

Cytotoxic Effects :

Research involving various cancer cell lines indicated that silanamine compounds could induce apoptosis through caspase activation pathways. In particular, the compound showed promising results against breast cancer cell lines . -

Antioxidant Capacity :

A comparative analysis revealed that silanamines possess higher antioxidant activities than traditional antioxidants like Vitamin C. This was measured using DPPH radical scavenging assays .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicated low toxicity levels in animal models; however, further research is needed to fully understand the safety profile of Silanamine, N-(2-phenylethyl)-1,1,1-triphenyl- in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.